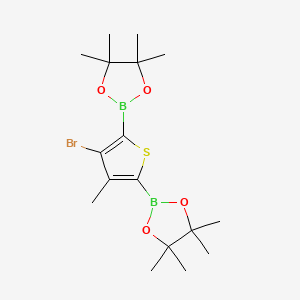
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester
Description
“3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1256360-34-5 . It has a molecular weight of 430 . The InChI code for this compound is 1S/C17H28B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h25H,1-9H3 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” can be represented by the linear formula: C17H27B2BrO4S .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be achieved using a radical approach . This process can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” has a molecular weight of 430 . It is recommended to be stored at -20°C .Scientific Research Applications
-
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, under mild and functional group tolerant reaction conditions .
- Methods of Application : The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : Pinacol boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a radical approach .
- Methods of Application : The protodeboronation process involves the removal of a boron group from the boronic ester. This can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Preparation of Efficient Solar Cell Photoelectric Polymers
- Summary of the Application : Boronic esters like “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” can be used in the preparation of efficient solar cell photoelectric polymers .
- Methods of Application : The specific methods of application would depend on the type of solar cell and the specific polymer being synthesized. Typically, this would involve a series of chemical reactions to incorporate the boronic ester into the polymer structure .
- Results or Outcomes : The use of boronic esters in the synthesis of photoelectric polymers can lead to improved efficiency in solar cells .
-
Synthesis of Fluorescent Compounds and Materials
- Summary of the Application : Boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be used in the synthesis of fluorescent compounds and materials . These materials have applications in various fields, including optoelectronics and bioimaging .
- Methods of Application : The specific methods of application would depend on the type of fluorescent compound or material being synthesized. This could involve a series of chemical reactions to incorporate the boronic ester into the compound or material .
- Results or Outcomes : The use of boronic esters in the synthesis of fluorescent compounds and materials can lead to the creation of new materials with unique optical properties .
-
- Summary of the Application : Oligothiophenes are important organic electronic materials which can be produced using synthetic intermediates like “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” and Suzuki coupling .
- Methods of Application : The specific methods of application would depend on the type of oligothiophene being synthesized. This could involve a series of chemical reactions to incorporate the boronic ester into the oligothiophene structure .
- Results or Outcomes : The use of boronic esters in the synthesis of oligothiophenes can lead to the creation of new materials with unique electronic properties .
-
Synthesis of Pyrrolidine and Sulfone
- Summary of the Application : The 2 alkyl boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be protodeboronated to yield the Boc-protected pyrrolidine and sulfone .
- Methods of Application : The specific methods of application would depend on the type of pyrrolidine and sulfone being synthesized. This could involve a series of chemical reactions to incorporate the boronic ester into the compound .
- Results or Outcomes : The use of boronic esters in the synthesis of pyrrolidine and sulfone can lead to the creation of new compounds with unique chemical properties .
properties
IUPAC Name |
2-[3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIMSXWNRJFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)B3OC(C(O3)(C)C)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27B2BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682355 | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester | |
CAS RN |
1256360-34-5 | |
| Record name | 1,3,2-Dioxaborolane, 2,2′-(3-bromo-4-methyl-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



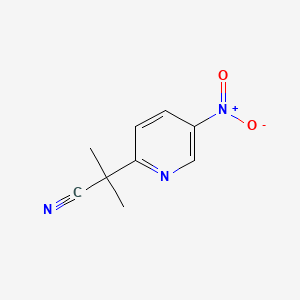
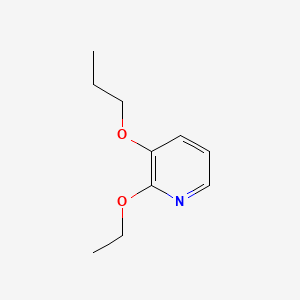
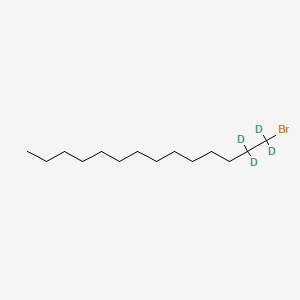
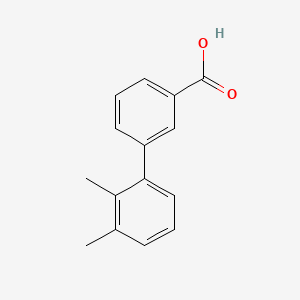
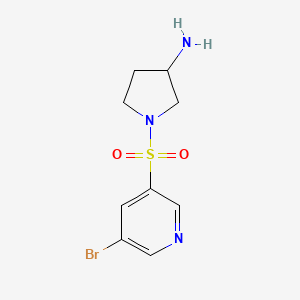
![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)
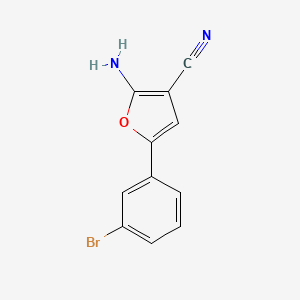
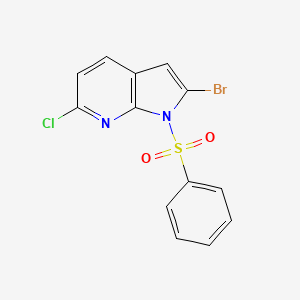
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
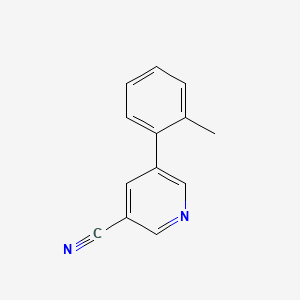
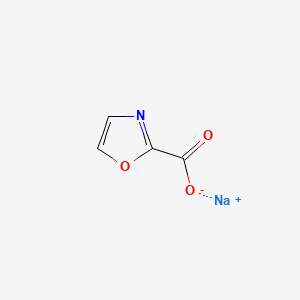
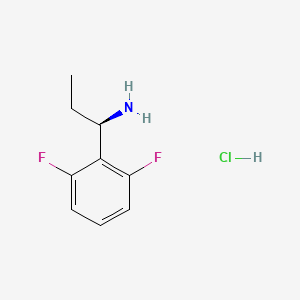
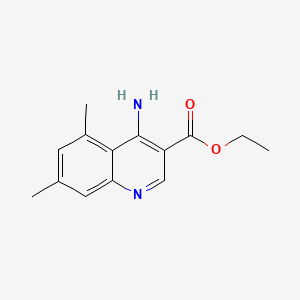
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)